![molecular formula C9H10O2S B1607672 4-[(Methylsulfanyl)methyl]benzoic acid CAS No. 67003-48-9](/img/structure/B1607672.png)
4-[(Methylsulfanyl)methyl]benzoic acid
Overview
Description
“4-[(Methylsulfanyl)methyl]benzoic acid” is a chemical compound with the molecular weight of 182.24 . It is available in powder form .
Synthesis Analysis
The synthesis of “4-[(Methylsulfanyl)methyl]benzoic acid” has been reported in the literature . Two alternative approaches were developed using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, with total yields of 17% and 37%, respectively .
Molecular Structure Analysis
The molecular structure of “4-[(Methylsulfanyl)methyl]benzoic acid” can be represented by the InChI code: 1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
.
Physical And Chemical Properties Analysis
“4-[(Methylsulfanyl)methyl]benzoic acid” is a powder with a melting point of 142-144°C .
Scientific Research Applications
4-[(Methylsulfanyl)methyl]benzoic acid: Scientific Research Applications
Drug Synthesis: 4-[(Methylsulfanyl)methyl]benzoic acid is utilized in the synthesis of pharmaceuticals. For instance, it has been shown to reduce cisplatin nephrotoxicity in rats, suggesting its potential role in developing therapies to mitigate side effects of chemotherapy drugs .
Materials Science: This compound may also find applications in materials science, although specific details are not readily available from the search results. Further research would be needed to elucidate these applications.
Chemical Synthesis: The compound is used in various chemical synthesis processes. For example, it can be a precursor or an intermediate in the synthesis of more complex molecules .
properties
IUPAC Name |
4-(methylsulfanylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZKHKRMPGMOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368903 | |
Record name | 4-[(Methylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylsulfanyl)methyl]benzoic acid | |
CAS RN |
67003-48-9 | |
Record name | 4-[(Methylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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